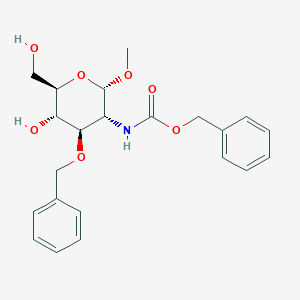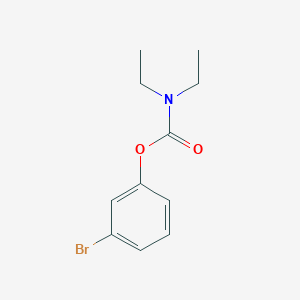
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide
Descripción general
Descripción
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is a chemical compound that belongs to the class of glucosaminides. It is characterized by the presence of a benzyl group and a carboxybenzyl (Cbz) group, which are used as protecting groups in organic synthesis. This compound is often utilized in the synthesis of complex carbohydrates and glycoproteins due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide typically involves the protection of the amino group of glucosamine with a carboxybenzyl (Cbz) group. The hydroxyl groups are then selectively protected with benzyl groups. The synthetic route generally includes the following steps:
Protection of the amino group: The amino group of glucosamine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl groups: The hydroxyl groups are protected by benzylation using benzyl chloride (Bn-Cl) and a base like sodium hydride (NaH).
Methylation: The final step involves the methylation of the compound using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl and Cbz protecting groups can be substituted under specific conditions. For example, the Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Major Products Formed
Oxidation: Oxidized derivatives of the glucosaminide.
Reduction: Reduced derivatives with deprotected amino and hydroxyl groups.
Substitution: Deprotected glucosaminide with free amino and hydroxyl groups.
Aplicaciones Científicas De Investigación
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins. The compound serves as an intermediate in the preparation of various glycosylated molecules.
Biology: In biological research, it is used to study the structure and function of glycoproteins and glycolipids. It helps in understanding the role of carbohydrates in biological processes.
Medicine: The compound is used in the development of drugs and therapeutic agents. It is particularly useful in the synthesis of glycopeptide antibiotics and antiviral agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide involves its role as a protecting group in organic synthesis. The Cbz group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The benzyl group protects the hydroxyl groups, preventing them from participating in side reactions. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex molecules.
Comparación Con Compuestos Similares
Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is unique due to its specific combination of protecting groups. Similar compounds include:
Methyl 3-O-benzyl-alpha-D-glucosaminide: Lacks the Cbz protecting group.
Methyl N-Cbz-alpha-D-glucosaminide: Lacks the benzyl protecting group.
Methyl 3-O-benzyl-N-Boc-alpha-D-glucosaminide: Uses a tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
The uniqueness of this compound lies in its dual protection, which allows for selective reactions and high stability during synthesis.
Propiedades
IUPAC Name |
benzyl N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-27-21-18(23-22(26)29-14-16-10-6-3-7-11-16)20(19(25)17(12-24)30-21)28-13-15-8-4-2-5-9-15/h2-11,17-21,24-25H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJSKMDJWORCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335407 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87907-35-5 | |
| Record name | Methyl 3-O-benzyl-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)
![4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3043437.png)
![2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3043438.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3043439.png)


